molecular formula C13H9ClN2O3 B2863286 N-(2-chlorophenyl)-2-nitrobenzamide CAS No. 50622-99-6

N-(2-chlorophenyl)-2-nitrobenzamide

Cat. No. B2863286
CAS RN: 50622-99-6
M. Wt: 276.68
InChI Key: LRMWSGLZOBEIFY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-nitrobenzamide, also known as N-(2-chloro-phenyl)-2-nitrobenzamide (CNB), is a chemical compound that has been widely used in scientific research. CNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. The inhibition of PARP by CNB has been shown to have numerous applications in the fields of cancer research, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Antibacterial Activity

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have been synthesized and characterized, with a focus on their enhanced antibacterial efficacy compared to their ligand counterparts. These complexes demonstrated significant in vitro antibacterial activities, suggesting their potential as antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Materials Science

The o-nitrobenzyl group is extensively used in polymer and materials science due to its photolabile properties. This feature enables the alteration of polymer properties through irradiation, highlighting the group's versatility in creating photodegradable hydrogels, thin film patterning, and more (Zhao, Sterner, Coughlin, & Théato, 2012).

Cancer Research

GW9662, a derivative closely related to N-(2-chlorophenyl)-2-nitrobenzamide, has been studied for its mutagenicity and bioavailability, revealing its potential as a cancer chemopreventive agent. The study emphasizes the importance of further animal toxicological and bioavailability studies to establish GW9662's role as a chemopreventive agent (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Pharmaceutical Cocrystals

Research on pharmaceutical cocrystals of ethenzamide with coformers like 2-chloro-4-nitrobenzoic acid has demonstrated enhanced solubility and dissolution rates compared to the parent drug. This suggests the potential of cocrystals in improving drug delivery and efficacy (Aitipamula, Wong, Chow, & Tan, 2012).

Antidiabetic Agents

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic activity, specifically against α-glucosidase. The study identified compounds with significant inhibitory potency, indicating their potential as antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).

Environmental Remediation

Studies on the ultrasonic degradation of phenol and its derivatives (including nitrophenol and chlorophenol) highlight the potential of ultrasonic techniques in decontaminating water environments from these toxic compounds, suggesting an application in environmental remediation (Kidak & Ince, 2006).

properties

IUPAC Name

N-(2-chlorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWSGLZOBEIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001035098
Record name 2'-Chloro-2-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50622-99-6
Record name 2'-Chloro-2-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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